[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine
Description
Chemical Structure: (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine (CAS 852227-87-3) features a pyrazole ring substituted with methyl groups at positions 1 and 2. An ethylamine moiety is attached via a methylene bridge to the pyrazole’s 5-position . Molecular Formula: C₇H₁₃N₃ (molecular weight: 139.20 g/mol). Applications: Primarily used as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)10-11(8)3/h5,9H,4,6H2,1-3H3 |
InChI Key |
AOIYWSYFLSADJS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C)C |
Origin of Product |
United States |
Preparation Methods
Diethyl Oxalate-Based Pyrazole Formation
The foundational step in synthesizing (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves constructing the 1,3-dimethylpyrazole ring. A patented method (CN112279812A) outlines a two-step process starting with diethyl oxalate, acetone, and sodium ethoxide in ethanol. The reaction forms an intermediate, likely diethyl 3-oxopentanedioate, which undergoes cyclization with methylhydrazine in dimethylformamide (DMF) to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Key Conditions
-
Step 1 : Ethanol (6–9× diethyl oxalate mass), sodium ethoxide (0.45–0.5× diethyl oxalate), acetone (0.42–0.45× diethyl oxalate), 15°C, 24 hours.
-
Step 2 : DMF (3–4× intermediate mass), methylhydrazine (1.5–1.6× intermediate), 40–50°C, 6 hours.
This method achieves a purity-enhanced product through controlled temperature and stoichiometry, though the final compound is an ester. Conversion to the target amine requires additional steps, such as reduction or nucleophilic substitution.
Direct Alkylation of Pyrazole Intermediates
A second approach involves alkylating a pre-formed pyrazole derivative. For example, benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is synthesized via nucleophilic substitution between 1,3-dimethyl-1H-pyrazole and benzyl chloride under basic conditions. Adapting this method, the target compound could be synthesized by replacing benzyl chloride with ethylating agents (e.g., ethyl bromide or chloroethylamine).
Proposed Reaction Pathway
Optimization Considerations
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
-
Base : Potassium carbonate or sodium hydride facilitates deprotonation.
-
Temperature : 50–80°C accelerates substitution while minimizing side reactions.
Mannich Reaction for Direct Amine Incorporation
Three-Component Condensation
The Mannich reaction offers a single-step route to introduce the ethylamine group. Using 1,3-dimethylpyrazole, formaldehyde, and ethylamine hydrochloride, the reaction forms a methylene bridge between the pyrazole and amine.
Reaction Equation
Conditions
-
Solvent : Methanol or ethanol.
-
Catalyst : Acetic acid (pH 4–5).
-
Temperature : Reflux (60–80°C) for 6–12 hours.
Patent CN106831586A highlights temperature-controlled crystallization (-10°C) to isolate pyrazole amines, suggesting similar post-reaction protocols could improve yield (reported up to 87.78% for analogous compounds).
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Complexity |
|---|---|---|---|---|
| Diethyl Oxalate Pathway | Diethyl oxalate, methylhydrazine | Moderate | High | High (2-step) |
| Direct Alkylation | Chloroethylamine, base | High | Moderate | Moderate |
| Mannich Reaction | Formaldehyde, ethylamine hydrochloride | Moderate | High | Low |
Advantages and Limitations
-
Diethyl Oxalate Pathway : High purity but requires ester-to-amine conversion.
-
Direct Alkylation : Scalable but depends on chloroethylamine availability.
-
Mannich Reaction : Single-step but sensitive to stoichiometry.
Industrial-Scale Considerations
Solvent and Temperature Optimization
Industrial implementations prioritize solvent recovery and energy efficiency. For example, the CN112279812A patent uses ethanol (recyclable) and DMF (high-boiling, separable via distillation). Temperature gradients during methylhydrazine addition (5–15°C) prevent exothermic side reactions, a critical factor in scale-up.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
This compound has shown promising results in the treatment of parasitic infections, specifically against Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively. Molecular docking studies indicate that it interacts with critical biochemical pathways essential for the survival of these pathogens, leading to a notable reduction in their viability.
Mechanism of Action
The mechanism involves binding to specific enzymes or receptors, disrupting the metabolic processes of the parasites. This interaction is crucial for developing effective therapeutic agents against these diseases.
Potential Drug Development
Research is ongoing to explore its potential as a drug candidate. The compound's ability to inhibit parasite growth positions it as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Agrochemistry
Pesticide Development
In agrochemistry, derivatives of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine may serve as novel pesticides. The unique substitution pattern on the pyrazole rings potentially enhances its biological activity against pests, making it a candidate for agricultural applications.
Case Studies and Research Findings
Research has highlighted various aspects of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine:
- Antileishmanial Activity : A study demonstrated that the compound significantly inhibited the growth of Leishmania species in vitro, suggesting its potential as a therapeutic agent.
- Antimalarial Properties : Another investigation revealed its effectiveness against Plasmodium berghei in animal models, providing a basis for further development as an antimalarial drug.
- Agrochemical Applications : Preliminary studies indicate that derivatives could be effective against agricultural pests, warranting further exploration into their use as environmentally friendly pesticides.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Pyrazole Core
| Compound Name | Substituents on Pyrazole Core | Amine Group | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine | 1,3-dimethyl | Ethylamine | High purity (97%), used in drug synthesis | |
| N,1,3-Trimethyl-1H-pyrazol-5-amine | 1,3-dimethyl | Methylamine | Lower molecular weight (125.17 g/mol); synthesized via hydrolysis of acetamide derivatives | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | 1-methyl, 3-pyridinyl | Ethylamine | Pyridine enhances π-π interactions; potential CNS targeting | |
| 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine | 3-methyl | Thienylethylamine | Sulfur-containing substituent improves solubility in polar solvents |
Key Observations :
- Electronic Effects : Electron-donating methyl groups on the pyrazole (1,3-dimethyl) increase ring stability and direct electrophilic substitutions. Ethylamine provides moderate basicity (pKa ~10–11), whereas methylamine derivatives (e.g., compound 15 in ) are more basic due to reduced steric hindrance.
- Steric Effects : Bulky substituents (e.g., tert-butyl in MK53 ) hinder reactivity compared to ethyl, which balances steric bulk and synthetic versatility.
Amine Group Variations
| Compound Name | Amine Structure | Synthesis Method | Yield | Applications | |
|---|---|---|---|---|---|
| (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine | Ethylamine | Likely via alkylation of NH | N/A | Drug intermediates | |
| {2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methoxy]ethyl}amine hydrochloride | Ethanolamine derivative | Ether linkage introduced | Discontinued product; used in specialty chemistry | ||
| Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine | Benzylamine | Alkylation with benzyl halide | CAS 1856045-07-2 | Lipophilic analogs for membrane penetration |
Key Observations :
- Reactivity : Ethylamine’s nucleophilicity facilitates coupling reactions in drug synthesis, whereas benzylamine derivatives enhance lipophilicity for improved bioavailability .
- Solubility: Ethanolamine derivatives (e.g., ) exhibit higher water solubility due to hydrogen bonding from the hydroxyl group.
Biological Activity
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a nitrogen-containing organic compound characterized by a pyrazole moiety. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dimethyl group on the pyrazole ring and an ethylamine substituent , which may enhance its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the pyrazole ring.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds related to (1,3-dimethyl-1H-pyrazol-5-yl)methylamine have been evaluated for their ability to inhibit cancer cell growth. In a study involving various pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4 | A549 | 26 | Induces apoptosis |
| Compound 5 | A549 | 49.85 | Growth inhibition |
| Compound 6 | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| Compound 7 | Huh-7 | 1.6 | Cytotoxicity against liver cancer cells |
These findings suggest that the structural modifications in pyrazole derivatives can lead to enhanced antitumor activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been documented. For example, specific derivatives have shown efficacy in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). The mechanisms often involve the modulation of signaling pathways associated with inflammation .
Antimicrobial Properties
Pyrazole derivatives, including those similar to (1,3-dimethyl-1H-pyrazol-5-yl)methylamine, have demonstrated antimicrobial activities against various pathogens. The compounds have been tested against bacteria and fungi, showing moderate to excellent activity in inhibiting growth .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Antitumor Activity : A series of 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives were synthesized and tested against A549 lung cancer cells. The most potent compound showed an IC50 value of 26 µM, indicating strong growth inhibition .
- Anti-inflammatory Study : Another study evaluated a novel pyrazole derivative for its ability to reduce LPS-induced inflammation in macrophages. The compound significantly decreased NO production and exhibited anti-inflammatory effects through inhibition of NF-kB signaling pathways .
- Antimicrobial Evaluation : A recent investigation assessed the antifungal activity of several pyrazole carboxamide derivatives against phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than established treatments like boscalid .
The biological activities of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine can be attributed to several mechanisms:
- Binding Interactions : Molecular docking studies suggest that similar compounds effectively bind to active sites on target proteins, influencing their biological functions.
- Cell Cycle Modulation : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : The ability to regulate cytokine production plays a crucial role in the anti-inflammatory properties observed in these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)methylamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, alkylating 1,3-dimethylpyrazole with ethylamine derivatives in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO under reflux conditions . Optimization involves adjusting reaction time (4–12 hours), temperature (60–100°C), and stoichiometry (1:1.2 molar ratio of pyrazole to alkylating agent). Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can improve yields by 15–20% .
Q. How can the purity and structural integrity of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- NMR (¹H and ¹³C) to confirm substituent positions (e.g., methyl groups at pyrazole positions 1 and 3, ethylamine linkage). Key NMR signals: δ 2.25–2.35 ppm (pyrazole-CH₃), δ 3.45–3.60 ppm (methylene bridge), δ 1.10–1.30 ppm (ethyl-CH₃) .
- Mass spectrometry (ESI-MS) for molecular ion validation (expected m/z ~209.3) .
Q. What are the primary physicochemical properties critical for handling this compound in biological assays?
- Methodological Answer : Key properties include:
- Solubility : Soluble in polar solvents (DMSO, ethanol) but limited in aqueous buffers. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .
- Stability : Stable at −20°C for long-term storage; degrades at >100°C or in acidic conditions (pH < 4) .
- LogP : Predicted ~1.8 (via ChemDraw), indicating moderate lipophilicity for cellular uptake .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain specificity, cell line variability). Strategies include:
- Dose-response profiling (0.1–100 µM) to identify activity thresholds.
- Target validation using knockout models or siRNA to confirm mechanisms (e.g., COX-2 inhibition for anti-inflammatory effects vs. membrane disruption for antimicrobial action) .
- Meta-analysis of existing data to isolate confounding variables (e.g., solvent effects, incubation time) .
Q. What crystallographic techniques are suitable for determining the 3D structure of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine, and how can SHELX refine low-resolution data?
- Methodological Answer : For X-ray crystallography:
- Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
- Use SHELXT for structure solution and SHELXL for refinement, especially with high-resolution (<1.0 Å) data. For low-resolution data (>2.0 Å), apply restraints on bond lengths/angles and use TWIN/BASF commands in SHELXL to model twinning .
- Validate hydrogen bonding (N–H⋯N interactions) using Olex2 or Mercury .
Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes, and what experimental validation is required?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to identify binding poses. Focus on pyrazole-iron coordination and hydrophobic pockets .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of enzyme-ligand complexes .
- Experimental validation :
- CYP450 inhibition assays (fluorometric kits) with IC₅₀ determination.
- Metabolite profiling via LC-MS to identify oxidation products (e.g., N-deethylation) .
Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) in alkylation steps .
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent).
- Low-temperature reactions (−20°C) and non-polar solvents (toluene) reduce racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
